[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate
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Overview
Description
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, an amino group, and a chlorophenoxy group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate typically involves multi-step organic reactions. One common method is the [2+2+2] cycloaddition reaction, which is highly efficient for preparing complex polycyclic compounds . This reaction often employs transition-metal catalysts such as cobalt, nickel, iridium, or rhodium, along with chiral ligands to achieve high chemo- and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of ionic liquids for the facile preparation of intermediates . Ionic liquids can provide a controlled environment for the reaction, enhancing yield and purity. The reaction conditions typically include specific temperatures and concentrations to induce the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: Facilitated by water radical cations, leading to the formation of quaternary ammonium cations.
Reduction: Typically involves hydrogenation reactions using metal catalysts.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives and quaternary ammonium compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their substitution patterns.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal catalysis.
Uniqueness
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various types of reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-10(21-12-6-4-5-11(16)9-12)15(20)22-19-14(17)13-7-2-3-8-18-13/h2-10H,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRUMFQJCWGQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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